(2Z)-2-(4-butoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2Z)-2-(4-butoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione” is a mouthful, but let’s break it down. This compound belongs to the class of thiazolo-triazine derivatives. Its chemical structure consists of a thiazole ring fused with a triazine ring, and it contains a butoxybenzylidene substituent. The (2Z) notation indicates the geometry of the double bond in the butoxybenzylidene group.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the carbonyl group in the butoxybenzylidene moiety can yield the corresponding alcohol.
Substitution: Substitution reactions can occur at the thiazole nitrogen or the triazine ring.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, halides) under appropriate conditions.
- The specific products depend on reaction conditions and substituents. For example, reduction yields the corresponding alcohol, while substitution can lead to diverse derivatives.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: Research into its pharmacological properties and potential drug development.
Industry: May find applications in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets. It could interact with enzymes, receptors, or cellular pathways. Further studies are needed to elucidate this fully.
Comparison with Similar Compounds
Similar Compounds:
: Example reference. : Another example reference. : Yet another reference.
Properties
Molecular Formula |
C17H17N3O3S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
(2Z)-2-[(4-butoxyphenyl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C17H17N3O3S/c1-3-4-9-23-13-7-5-12(6-8-13)10-14-16(22)20-17(24-14)18-15(21)11(2)19-20/h5-8,10H,3-4,9H2,1-2H3/b14-10- |
InChI Key |
VKKCXDGRGSFCTP-UVTDQMKNSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)C)S2 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)C)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.